Technical Guide: Properties and Applications of 2-Amino-5-chloropyridine
Technical Guide: Properties and Applications of 2-Amino-5-chloropyridine
Core Properties of 2-Amino-5-chloropyridine
2-Amino-5-chloropyridine is a chlorinated derivative of pyridine that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] It appears as an off-white to light tan or beige crystalline solid.[1][2][3] While moderately soluble in water, it shows greater solubility in organic solvents like ethanol and methanol.[1]
Physicochemical Data
The fundamental physicochemical properties of 2-Amino-5-chloropyridine are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [1][3] |
| Molecular Weight | 128.56 g/mol | [2] |
| Melting Point | 134-138 °C | [3][4] |
| Boiling Point | 127-128 °C at 11 mmHg | [5] |
| Appearance | Off-white to light tan crystalline powder | [1][3] |
| CAS Number | 1072-98-6 | [1][2] |
Spectral and Analytical Data
Key identifiers for the characterization of 2-Amino-5-chloropyridine.
| Identifier | Value | Reference |
| InChI | 1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
| SMILES | Nc1ccc(Cl)cn1 |
Synthesis Protocols
Several methods for the synthesis of 2-Amino-5-chloropyridine have been reported. The selection of a specific route may depend on factors such as starting material availability, desired scale, and safety considerations.
Oxidative Chlorination of 2-Aminopyridine
This method utilizes 2-aminopyridine as the starting material and employs a combination of hydrochloric acid and sodium hypochlorite to achieve oxidative chlorination.[6]
Experimental Protocol:
-
In a 250 mL three-necked flask, place 0.053 mol (5.00 g) of 2-aminopyridine.[6]
-
Cool the flask in a water bath to 10°C.[6]
-
With continuous stirring, add 0.11 mol of a 13% sodium hypochlorite (NaClO) solution.[6]
-
Slowly add 0.3 mol of 30% hydrochloric acid (HCl) dropwise.[6]
-
Maintain the reaction temperature at 10°C for 2 hours.[6]
-
Raise the temperature to 25°C and continue the reaction for an additional 4 hours.[6]
-
Terminate the reaction by cooling with an ice-water bath to 10°C.[6]
-
Adjust the pH of the reaction mixture and extract the product with dichloroethane.[6]
-
Isolate the 2-amino-5-chloropyridine from the organic extract. This method can achieve a product yield of up to 72%.[6]
Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine
This method involves the electrochemical reduction of 5-chloro-2-nitropyridine.[1]
Experimental Protocol:
-
Dissolve 5.0 g of 5-chloro-2-nitropyridine in 50 mL of ethanol containing 15 mL of 10% sulfuric acid.[1]
-
Place the solution in an undivided electrochemical cell equipped with a nickel cathode and a copper anode.[1]
-
Conduct the electrolysis at a constant current density of 100 A/m².[1]
-
After the reaction is complete, dilute the electrolyte solution with water.[1]
-
Extract the product into ether, wash with water, and dry over anhydrous magnesium sulfate.[1]
-
Evaporation of the solvent yields 2-amino-5-chloropyridine with an isolated yield of up to 84%.[1]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of 2-Amino-5-chloropyridine, particularly for its detection as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[7]
HPLC-UV Method for Impurity Detection
A validated HPLC-UV method has been developed for the sensitive detection of 2-amino-5-chloropyridine in the API tenoxicam.[7]
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol.[7]
-
Chromatographic Conditions:
-
Analysis: Inject the sample into the HPLC system and monitor for the peak corresponding to 2-amino-5-chloropyridine. The method has a reported limit of detection (LOD) of 0.015 μg/mL and a limit of quantification (LOQ) of 0.048 μg/mL.[7]
Applications in Organic Synthesis
2-Amino-5-chloropyridine is a versatile building block in organic synthesis, primarily used as an intermediate for pharmaceuticals and agrochemicals.[3] It is a key precursor for drugs such as the hypnotic agents Zopiclone and Zolpidem, the anti-anxiety drug Alpidem, and the agrochemical Clodinafop.[3]
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While specific protocols for 2-amino-5-chloropyridine are not detailed in the provided results, a general methodology for similar aminopyridines can be adapted. This reaction typically involves a palladium catalyst to couple the chloropyridine with a boronic acid.[8][9]
Sandmeyer-Type Reactions
The amino group on the pyridine ring can be converted to a diazonium salt, which is an excellent leaving group (N₂). This allows for its substitution with various nucleophiles, such as halides, in a Sandmeyer reaction.[10][11] This provides a pathway to synthesize a range of substituted pyridines. The reaction is typically catalyzed by copper(I) salts.[10]
Safety and Handling
2-Amino-5-chloropyridine is classified as harmful if swallowed and may cause skin and eye irritation.[2][3][12]
Hazard Identification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]
Recommended Handling Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][12]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[12]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][12]
-
First Aid (If Swallowed): Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
-
Spills: Avoid generating dust. Collect, bind, and pump off spills for proper disposal. Do not let the product enter drains.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[12]
-
Hazardous Combustion Products: May include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[12]
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance.
References
- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsrc [chemsrc.com]
- 5. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 7. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
